ロサルタン N1-グルクロン酸抱合体
説明
Losartan N1-Glucuronide is a metabolite of losartan, an angiotensin II receptor antagonist used primarily to treat hypertension. This compound is formed through the glucuronidation of losartan, a process that enhances its solubility and facilitates its excretion from the body . The molecular formula of Losartan N1-Glucuronide is C28H31ClN6O7, and it has a molecular weight of 599.03 g/mol .
科学的研究の応用
Losartan N1-Glucuronide has several applications in scientific research:
作用機序
Target of Action
Losartan N1-Glucuronide, a metabolite of Losartan, primarily targets the Angiotensin II receptor type 1 (AT1) . The AT1 receptor plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
Losartan N1-Glucuronide, like Losartan, acts as a selective and competitive antagonist at the AT1 receptor . It prevents the binding of Angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of Angiotensin II .
Biochemical Pathways
The metabolism of Losartan involves three main routes: oxidation, hydroxylation, and glucuronidation . The conversion of Losartan to its active metabolite E-3174 involves oxidation of an alcohol to a carboxylic acid, catalyzed by cytochrome P450 enzymes . The glucuronidation of Losartan, which results in the formation of Losartan N1-Glucuronide, is mainly carried out by UGT1A1 and UGT2B7 .
Pharmacokinetics
Losartan is rapidly absorbed and reaches maximum concentrations 1–2 hours post-administration . Approximately 14% of a Losartan dose is converted to the active metabolite E-3174 . The terminal elimination half-life of Losartan ranges from 1.5 to 2.5 hours, and that of E-3174 from 6 to 9 hours . Renal excretion is a minor elimination pathway for Losartan but a major pathway for the E-3174 metabolite .
Action Environment
The action, efficacy, and stability of Losartan N1-Glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Furthermore, genetic variations in the enzymes involved in its metabolism, such as CYP3A4, CYP2C9, and UGT1A1, can also impact its pharmacokinetics and pharmacodynamics .
生化学分析
Biochemical Properties
Losartan N1-Glucuronide interacts with various enzymes, proteins, and other biomolecules. The metabolism of Losartan to Losartan N1-Glucuronide involves three main routes: oxidation, hydroxylation, and glucuronidation . This biotransformation is catalyzed by cytochrome P450 enzymes .
Cellular Effects
Losartan N1-Glucuronide, as a metabolite of Losartan, may share some of its cellular effects. For instance, Losartan has been shown to have beneficial effects on memory, neurogenesis, and cell motility in transgenic Alzheimer’s mice . It also suppresses the inflammatory response in collagen-induced arthritis by inhibiting the MAPK and NF-κB pathways in B and T cells .
Molecular Mechanism
The conversion of Losartan to Losartan N1-Glucuronide is an oxidation of an alcohol to a carboxylic acid . This process is catalyzed by cytochrome P450 enzymes, resulting in the formation of Losartan N1-Glucuronide .
Temporal Effects in Laboratory Settings
The metabolism of Losartan to Losartan N1-Glucuronide is a part of the drug’s pharmacokinetics. After oral administration, approximately 14% of the Losartan dose is converted to Losartan N1-Glucuronide . The terminal elimination half-life of Losartan ranges from 1.5 to 2.5 hours and that of Losartan N1-Glucuronide from 6 to 9 hours .
Dosage Effects in Animal Models
While specific studies on Losartan N1-Glucuronide dosage effects in animal models are limited, research on Losartan, its parent compound, has shown that it ameliorates pain in rat models of chemotherapy-induced neuropathic pain . It also has a protective effect against tubulointerstitial injury in IgA nephropathy .
Metabolic Pathways
Losartan N1-Glucuronide is involved in the metabolic pathways of Losartan. The conversion of Losartan to Losartan N1-Glucuronide is catalyzed by cytochrome P450 enzymes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Losartan N1-Glucuronide involves the glucuronidation of losartan. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at physiological pH and temperature .
Industrial Production Methods: Industrial production of Losartan N1-Glucuronide follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity of the product. The reaction conditions are optimized to maximize the efficiency of the glucuronidation process .
化学反応の分析
Types of Reactions: Losartan N1-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions and does not readily undergo oxidation or reduction .
Common Reagents and Conditions:
Hydrolysis: This reaction can occur in the presence of water and is catalyzed by enzymes such as β-glucuronidase.
Conjugation: The glucuronidation process involves UDPGA and UGT enzymes.
Major Products Formed: The major product formed from the hydrolysis of Losartan N1-Glucuronide is losartan, which can then be further metabolized or excreted .
類似化合物との比較
Losartan N2-Glucuronide: Another glucuronide metabolite of losartan, differing in the position of glucuronidation.
Losartan: The parent compound, an angiotensin II receptor antagonist used to treat hypertension.
Irbesartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different chemical structure.
Uniqueness: Losartan N1-Glucuronide is unique due to its specific glucuronidation at the N1 position, which influences its solubility and excretion profile. This specific modification can affect the pharmacokinetics and pharmacodynamics of the parent drug, losartan, making it a valuable compound for studying drug metabolism and excretion .
生物活性
Losartan N1-Glucuronide is an important metabolite of losartan, an angiotensin II receptor blocker (ARB) widely used for treating hypertension and related cardiovascular conditions. Understanding the biological activity of this compound is crucial for evaluating its therapeutic efficacy and safety profile. This article delves into the pharmacological properties, metabolic pathways, and clinical implications of Losartan N1-Glucuronide, supported by data tables and research findings.
Overview of Losartan and Its Metabolites
Losartan undergoes extensive metabolism in the liver, primarily through oxidation, hydroxylation, and glucuronidation. Approximately 14% of an administered dose of losartan is converted to its active metabolite, E-3174, while a significant portion is transformed into Losartan N1-Glucuronide through glucuronidation processes catalyzed by UDP-glucuronosyltransferases (UGTs) such as UGT1A1, UGT1A3, UGT1A10, UGT2B7, and UGT2B17 .
Target Receptor:
Losartan N1-Glucuronide acts primarily as a selective and competitive antagonist at the angiotensin II receptor type 1 (AT1) . This mechanism is similar to that of losartan itself, which inhibits angiotensin II-mediated vasoconstriction, leading to decreased blood pressure.
Biochemical Pathways:
The metabolism of losartan involves several key biochemical pathways:
- Oxidation : Conversion to E-3174.
- Hydroxylation : Formation of various hydroxylated metabolites.
- Glucuronidation : Formation of Losartan N1-Glucuronide.
This compound's efficacy may also be influenced by environmental factors such as the presence of other drugs that can affect its metabolism and excretion .
Pharmacokinetics
Losartan N1-Glucuronide exhibits distinct pharmacokinetic properties:
- Bioavailability : Approximately 33% for losartan; specific data for the glucuronide metabolite is less frequently reported.
- Peak Concentration (Tmax) : Losartan reaches peak plasma concentrations within 1–2 hours post-administration.
- Half-life : The elimination half-life for losartan ranges from 2 to 9 hours depending on individual metabolism; specific half-life data for Losartan N1-Glucuronide is less documented but is presumed to be shorter due to rapid conjugation .
Biological Activity and Clinical Implications
Research indicates that Losartan N1-Glucuronide may share some biological effects with its parent compound. For instance:
- Anti-inflammatory Effects : Similar to losartan, it may exhibit anti-inflammatory properties through PPARγ activation.
- Renal Function Improvement : Studies suggest that losartan treatment can improve renal function in patients with diabetic nephropathy, potentially mediated by its metabolites .
Case Studies
- Elderly Patients with Frailty : A pilot study indicated that losartan treatment improved molecular markers associated with frailty in older adults. The study highlighted correlations between serum concentrations of losartan metabolites and improvements in physical performance metrics .
- Diabetic Nephropathy : In patients with overt diabetic nephropathy, losartan was shown to reduce urinary albumin excretion significantly. The role of its metabolites in enhancing renal outcomes remains an area for further investigation .
Data Table: Summary of Pharmacokinetic Properties
Parameter | Losartan | E-3174 (Active Metabolite) | Losartan N1-Glucuronide |
---|---|---|---|
Bioavailability | ~33% | Higher than losartan | Not specifically reported |
Tmax (hours) | 1–2 | 3–4 | Not specifically reported |
Half-life (hours) | 2–9 | 6–9 | Not specifically reported |
Protein Binding | 98.6–98.8% | 99.7% | Not specifically reported |
Clearance (mL/min) | 600 | 50 | Not specifically reported |
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-32-33-35(26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOPSQNVVWGEQG-RTCYWULBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857943 | |
Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138584-34-6 | |
Record name | beta-D-Glucopyranuronic acid, 1-(5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-yl)-1H-tetrazol-1-yl)-1-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138584346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-(4'-((2-BUTYL-4-CHLORO-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)METHYL)(1,1'-BIPHENYL)-2-YL)-1H-TETRAZOL-1-YL)-1-DEOXY-.BETA.-D-GLUCOPYRANURONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ2393SFX2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。